Sorafenib-13C,d3 is a stable isotope-labeled derivative of Sorafenib, a multikinase inhibitor primarily used in the treatment of certain cancers, including hepatocellular carcinoma and renal cell carcinoma. The compound is characterized by the incorporation of deuterium and carbon-13 isotopes, which enhance its utility in metabolic studies and pharmacokinetic research. Sorafenib-13C,d3 is classified under the category of kinase inhibitors, specifically targeting various receptor tyrosine kinases and serine/threonine kinases involved in tumor growth and angiogenesis.
Sorafenib-13C,d3 is synthesized from Sorafenib, which itself is derived from a series of chemical modifications of various phenylurea compounds. The stable isotopes incorporated into Sorafenib-13C,d3 facilitate its use in advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.
The synthesis of Sorafenib-13C,d3 involves several key steps:
Technical details regarding specific reaction conditions (temperature, time, solvent systems) are often proprietary but are crucial for optimizing yield and purity.
The molecular structure of Sorafenib-13C,d3 is complex, featuring multiple functional groups that contribute to its biological activity:
NC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
MLDQJTXFUGDVEO-KQORAOOSSA-N
Sorafenib-13C,d3 undergoes various chemical reactions typical of kinase inhibitors:
The reactions can be monitored using techniques such as liquid chromatography-mass spectrometry (LC-MS), which can distinguish between isotopically labeled and unlabeled compounds based on their mass differences.
Sorafenib functions primarily by inhibiting multiple kinases involved in tumor cell proliferation and angiogenesis:
Studies have shown that Sorafenib can induce apoptosis through various signaling pathways, including the phosphoinositide 3-kinase/Akt pathway, leading to reduced cell survival signals.
These properties are essential for understanding the drug's pharmacokinetics and bioavailability.
Sorafenib-13C,d3 is primarily used in scientific research:
Sorafenib (marketed as Nexavar®) represents a landmark multikinase inhibitor that targets key oncogenic signaling pathways, including Raf serine/threonine kinases (Raf-1, B-Raf) and receptor tyrosine kinases (VEGFR2/3, PDGFR-β, FLT-3, c-KIT) [9]. Its approval for advanced renal cell carcinoma (2005) and hepatocellular carcinoma (2007) revolutionized systemic cancer therapy, though intrinsic and acquired resistance remain significant clinical challenges [3] [6]. To elucidate resistance mechanisms and optimize therapeutic strategies, isotopically labeled analogs like Sorafenib-¹³C,d₃ were developed. This compound, where a carbon-13 atom replaces a natural carbon and three hydrogen atoms are substituted with deuterium, retains the parent drug's bioactivity while enabling precise tracing of pharmacokinetic behavior and metabolic fate in biological systems [4] [7]. The integration of heavy isotopes facilitates advanced mass spectrometry-based quantification without altering Sorafenib's primary molecular interactions, making it indispensable for translational oncology research [1] [5].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3